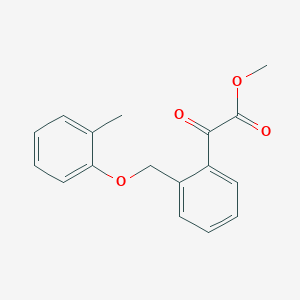

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQZMPYYTUUGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474200 | |

| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143211-10-3 | |

| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, a molecule of interest in organic synthesis, potentially as an intermediate for agrochemicals and other fine chemicals.[1] The structural complexity of this compound, featuring multiple functional groups including an ester, a ketone, an ether, and two distinct aromatic rings, necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[2] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.

Molecular Structure and Key Features

This compound (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ) possesses a unique arrangement of functional groups that give rise to a characteristic spectroscopic fingerprint.[3] Understanding the expected signals from each component is crucial for accurate data interpretation.

Key Structural Components:

-

Methyl Ester: The -C(=O)OCH₃ group will show a characteristic carbonyl stretch in the IR spectrum and a singlet corresponding to the methyl protons in the ¹H NMR spectrum.

-

α-Keto Group: The ketone carbonyl adjacent to the ester will also have a distinct IR stretching frequency.

-

Ether Linkage: The -CH₂-O- linkage will be evident from the chemical shift of the methylene protons in the ¹H NMR spectrum and C-O stretching in the IR spectrum.

-

Substituted Phenyl Ring: The disubstituted phenyl ring attached to the oxoacetate moiety will exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

o-Tolyloxy Group: This group consists of a methyl-substituted phenyl ring attached to the ether oxygen. The aromatic protons and the methyl protons will have characteristic chemical shifts in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in the molecule. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-a (Ar-H) | 7.20 - 7.80 | Multiplet | 4H | Protons on the disubstituted phenyl ring, experiencing deshielding from the carbonyl groups. |

| H-b (Ar-H) | 6.80 - 7.20 | Multiplet | 4H | Protons on the o-tolyl group. |

| H-c (-CH₂-) | ~5.20 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the phenyl ring. |

| H-d (-OCH₃) | ~3.90 | Singlet | 3H | Methyl protons of the ester group. |

| H-e (-CH₃) | ~2.20 | Singlet | 3H | Methyl protons on the o-tolyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The availability of experimental ¹³C NMR data for this compound has been noted in the SpectraBase database.[3]

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ketone) | 185 - 195 | Highly deshielded ketone carbonyl carbon. |

| C=O (Ester) | 165 - 175 | Deshielded ester carbonyl carbon. |

| Aromatic Carbons | 110 - 160 | Multiple signals corresponding to the 12 aromatic carbons. |

| -OCH₃ | 50 - 60 | Carbon of the ester methyl group. |

| -CH₂- | 65 - 75 | Methylene carbon of the ether linkage. |

| -CH₃ | 15 - 25 | Carbon of the tolyl methyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency.

-

Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex aromatic regions of this molecule.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and more accurate data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available in the SpectraBase database.[3]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3050 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the phenyl rings. |

| ~2950 | Medium | C-H stretch (aliphatic) | From the methyl and methylene groups. |

| ~1730 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency. |

| ~1690 | Strong | C=O stretch (ketone) | The α-keto group carbonyl. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the phenyl rings. |

| ~1250 | Strong | C-O stretch (ether & ester) | Asymmetric C-O-C stretching. |

| ~1100 | Strong | C-O stretch (ether & ester) | Symmetric C-O-C stretching. |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Trustworthiness of the Protocol:

-

Background Collection: A background spectrum of the clean ATR crystal is taken to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum, ensuring that the final spectrum is solely that of the compound.

-

Attenuated Total Reflectance (ATR): This technique is highly reproducible for solid samples and requires minimal sample preparation, reducing the chance of contamination or sample loss.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features. GC-MS data for this compound is available in the SpectraBase database.[3]

Predicted Mass Spectral Data

| m/z | Relative Intensity | Assignment | Justification |

| 284 | Moderate | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 225 | High | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 107 | High | [C₇H₇O]⁺ | Fragment corresponding to the o-tolyloxy moiety. |

| 91 | Very High | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |

Experimental Protocol for GC-MS Data Acquisition

Caption: Workflow for GC-MS data acquisition and analysis.

Authoritative Grounding:

-

Electron Ionization (EI) at 70 eV: This is a standard and highly reproducible ionization method that provides detailed fragmentation patterns, which are often comparable to established mass spectral libraries.

-

Gas Chromatography (GC) Inlet: GC serves as an excellent separation technique for volatile and thermally stable compounds like the target molecule, ensuring that a pure sample enters the mass spectrometer.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and comparison with analogous structures, aligns with the expected features of the molecule. The detailed experimental protocols provided herein are designed to yield high-quality, reproducible data for researchers and scientists in the field of drug development and chemical synthesis. The existence of experimental data in databases like SpectraBase further solidifies the characterization of this compound.[3]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11832950, Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768392, Methyl (2-methylphenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5483874, Kresoxim-methyl. Retrieved January 15, 2026 from [Link].

-

MassBank. methyl phenylacetate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advanced Photoinitiator for Enhanced UV Curing. Available from: [Link]

-

Kaur, M., Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., & Siddaraju, B. P. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o671. Available from: [Link]

-

Matrix Fine Chemicals. METHYL 2-OXO-2-PHENYLACETATE | CAS 15206-55-0. Available from: [Link]

Sources

The Lynchpin of Strobilurin Synthesis: A Technical Guide to Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

A Foreword for the Modern Agrochemical Pioneer: The relentless pursuit of enhanced crop protection methodologies demands a profound understanding of the molecular architects of fungicidal efficacy. Among these, the strobilurin class stands as a pillar of modern agriculture, renowned for its broad-spectrum activity and unique mode of action.[1][2] This in-depth technical guide illuminates a critical precursor in the synthesis of potent strobilurin fungicides: Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate . We will dissect its synthesis, characterization, and pivotal role in the creation of market-leading fungicides like Kresoxim-methyl, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for its utilization.

The Strategic Importance of Strobilurin Fungicides and Their Precursors

Strobilurin fungicides, inspired by natural antifungal compounds, have revolutionized disease management in a multitude of crops.[2][3] Their efficacy stems from their ability to inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the electron transport chain and halting ATP synthesis.[4][5] This specific mode of action necessitates a precise molecular architecture, the foundation of which is laid during the synthesis of key precursors.

This compound (CAS No. 143211-10-3) is a quintessential example of such a precursor.[3][6] Its α-keto ester functionality serves as a reactive handle for the introduction of the characteristic (E)-methoxyimino group found in many commercial strobilurins, such as Kresoxim-methyl.[7][8] A mastery of the synthesis of this intermediate is, therefore, a gateway to the development of novel and effective strobilurin analogues.

Deconstructing the Molecule: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, purification, and handling.

| Property | Value |

| IUPAC Name | methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate[9] |

| CAS Number | 143211-10-3[9] |

| Molecular Formula | C₁₇H₁₆O₄[9] |

| Molecular Weight | 284.31 g/mol [9] |

| Appearance | Yellow crystalline solid[6] |

| Melting Point | 53-55 °C[10] |

| Boiling Point | 425.436 °C at 760 mmHg[10] |

The Synthetic Blueprint: Pathways to the Precursor

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent and effective methods are the Grignard reaction-based approach and the Friedel-Crafts acylation.

The Grignard Reaction Pathway: A Step-by-Step Protocol

This pathway leverages the power of organometallic chemistry to construct the core phenylglyoxylate structure. A key advantage of this method is the readily available starting materials and generally good yields.

Diagram of the Grignard Reaction Pathway:

Caption: Synthesis of the precursor via a Grignard reaction.

Experimental Protocol:

Step 1: Synthesis of 2-((o-Tolyloxy)methyl)bromobenzene (Williamson Ether Synthesis) [2]

-

Rationale: This initial step constructs the ether linkage, a key structural motif of the target molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

-

Procedure:

-

To a stirred solution of o-cresol (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq.).

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the formation of the phenoxide.

-

Slowly add 2-bromobenzyl bromide (1.05 eq.) to the reaction mixture.

-

Maintain the temperature and stir for several hours until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Formation of the Grignard Reagent [10][11]

-

Rationale: The Grignard reagent is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. Anhydrous conditions are critical to prevent quenching of the reagent.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to initiate the reaction.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a small portion of a solution of 2-((o-tolyloxy)methyl)bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Step 3: Reaction with Dimethyl Oxalate and Work-up [12]

-

Rationale: This is the key bond-forming step where the Grignard reagent attacks the electrophilic carbonyl carbon of dimethyl oxalate.

-

Procedure:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of dimethyl oxalate (1.1 eq.) in anhydrous ether or THF to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

The Friedel-Crafts Acylation Approach

An alternative strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor. This method can be efficient but may require careful control of reaction conditions to avoid side reactions.

Diagram of the Friedel-Crafts Acylation Pathway:

Caption: Synthesis of the precursor via Friedel-Crafts acylation.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of o-Xylene [13][14]

-

Rationale: This reaction introduces the α-keto ester moiety onto the aromatic ring in a single step.

-

Procedure:

-

In a flask cooled in an ice bath, suspend a Lewis acid catalyst such as aluminum chloride (1.1 eq.) in a dry, non-polar solvent like dichloromethane.

-

Slowly add methyl oxalyl chloride (1.0 eq.) to the suspension.

-

To this mixture, add o-xylene (1.2 eq.) dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate to obtain crude Methyl 2-oxo-2-(o-tolyl)acetate.

-

Step 2: Benzylic Bromination

-

Rationale: This step activates the methyl group for the subsequent etherification.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture with irradiation from a light source until the reaction is complete.

-

Cool the mixture, filter off the succinimide, and remove the solvent to yield crude Methyl 2-(2-(bromomethyl)phenyl)-2-oxoacetate.

-

Step 3: Williamson Ether Synthesis

-

Procedure:

-

React the crude product from Step 2 with o-cresol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) as described in the Grignard pathway (Section 3.1, Step 1) to afford the final precursor.

-

The Final Transformation: From Precursor to Potent Fungicide

The conversion of this compound to Kresoxim-methyl involves a crucial oximation reaction. This step introduces the (E)-methoxyimino group, which is vital for the fungicidal activity of the final product.[8][15]

Diagram of the Oximation Reaction:

Sources

- 1. fao.org [fao.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. digital.csic.es [digital.csic.es]

- 4. CN112409206A - Preparation method of kresoxim-methyl - Google Patents [patents.google.com]

- 5. fao.org [fao.org]

- 6. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 7. Determination of fungicide kresoxim-methyl residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kresoxim-methyl (Ref: BAS 490F) [sitem.herts.ac.uk]

- 9. Methyl 2-(2-bromomethyl)phenyl-2-oxoacetate | 126534-57-4 [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Preparation method of kresoxim-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 13. websites.umich.edu [websites.umich.edu]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. scispace.com [scispace.com]

The Versatile Role of α-Keto Esters: Core Synthons in Modern Fungicide Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicidal scaffolds and efficient synthetic methodologies. Within the synthetic chemist's toolkit, α-keto esters have emerged as exceptionally versatile and powerful building blocks. Their unique structural motif, characterized by adjacent and highly reactive keto and ester carbonyl groups, provides a gateway to a vast array of complex molecular architectures, particularly the heterocyclic systems that form the core of many modern fungicides. This technical guide provides an in-depth exploration of the pivotal role of α-keto esters in fungicide synthesis. We will dissect key strategies for their preparation, from classical methods to modern transition-metal-catalyzed reactions, and detail their subsequent transformation into critical fungicidal heterocycles such as pyrazoles, thiazoles, and pyrroles through cornerstone reactions like the Knorr, Hantzsch, and Paal-Knorr syntheses. Supported by detailed mechanistic diagrams, experimental protocols, and authoritative references, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Strategic Importance of α-Keto Esters

The relentless evolution of fungal pathogens poses a significant threat to global food security, driving an urgent need for new fungicides with novel modes of action. Synthetic organic chemistry is at the forefront of this challenge, tasked with creating structurally diverse molecules that can overcome existing resistance mechanisms. In this context, α-keto esters are recognized as "privileged" intermediates.[1][2] Their value stems from the vicinal arrangement of two distinct electrophilic centers—the ketone and the ester carbonyls.[1][3] This arrangement allows for sequential or domino reactions with a variety of binucleophiles, making them ideal precursors for constructing five- and six-membered heterocyclic compounds, which are ubiquitous in agrochemicals.[2][4] The chemical versatility of α-keto esters enables the synthesis of a wide range of value-added compounds, including not only agrochemicals but also pharmaceuticals and natural product analogs.[1]

Synthesis of α-Keto Ester Intermediates: Establishing the Foundation

The accessibility of α-keto esters is crucial for their application. A variety of robust synthetic methods have been developed, ranging from well-established classical routes to more recent, highly efficient catalytic processes.

Classical Synthetic Routes:

-

Friedel-Crafts Acylation: This method involves the acylation of aromatic hydrocarbons using ethyl oxalyl chloride, providing a direct route to aryl α-keto esters.[1]

-

Grignard Reagent Method: The reaction of Grignard reagents with diethyl oxalate or its derivatives is a fundamental approach for creating a carbon-carbon bond and installing the α-keto ester functionality.[1][5]

-

Oxidation of α-Hydroxy Esters: The conversion of renewable biomass-derived α-hydroxy acids to their corresponding α-keto esters via catalytic oxidation aligns with green chemistry principles and offers promising scalability.[1]

Modern Transition-Metal-Catalyzed Methods: Recent advances have focused on transition-metal catalysis to overcome the limitations of classical methods, offering milder conditions and broader substrate scope.

-

Palladium-Catalyzed Carbonylation: The bicarbonylation of aryl halides using a palladium catalyst under a carbon monoxide atmosphere is a powerful method for generating α-keto esters.[1]

-

Palladium-Catalyzed β-Arylation: A notable development is the Pd-catalyzed coupling of α-keto ester enolates with aryl bromides.[6][7][8] This method provides access to a wide array of β-aryl α-keto esters, including previously inaccessible β-heteroaryl derivatives, which are of significant interest for bioactive molecule synthesis.[6][7] This reaction can often be conducted without a glovebox by using air-stable ligand precursors, enhancing its practical utility.[7][8]

| Synthetic Method | Substrates | Key Features | Limitations | Reference(s) |

| Friedel-Crafts Acylation | Aromatic Hydrocarbons, Ethyl Oxalyl Chloride | Direct, well-established | Requires stoichiometric Lewis acid, limited to electron-rich aromatics | [1] |

| Grignard Reagent Method | Grignard Reagents, Diethyl Oxalate | Versatile for alkyl and aryl groups | Requires strictly anhydrous conditions, potential for over-addition | [1][5] |

| Palladium-Catalyzed Carbonylation | Aryl Halides, CO, Alcohols | High selectivity, good functional group tolerance | Often requires high pressure of CO, expensive catalyst | [1] |

| Palladium-Catalyzed β-Arylation | α-Keto Ester Enolates, Aryl Bromides | Excellent yields, broad scope including heterocycles, mild conditions | Requires specific phosphine ligands, potential for side reactions | [6][7][8] |

| Transesterification | α-Keto Esters, Alcohols | Useful for modifying the ester group, often catalyzed | Reversible reaction, may require removal of the displaced alcohol | [9][10][11][12] |

α-Keto Esters in the Synthesis of Fungicidal Heterocycles

The true power of α-keto esters is realized in their conversion to heterocyclic scaffolds. Their dicarbonyl nature is perfectly suited for condensation reactions with dinucleophiles like hydrazines, thioamides, and amines, leading to a variety of important five-membered rings.

3.1 Pyrazole and Pyrazolone Fungicides

Pyrazole rings are a cornerstone of modern fungicide design, particularly within the succinate dehydrogenase inhibitor (SDHI) class. The Knorr pyrazole synthesis is a classic and highly effective method for their construction, involving the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative.[13] α-Keto esters can be readily converted to the required β-keto ester precursors or used in multi-step, one-pot procedures.[14] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[13]

Caption: General workflow for pyrazole synthesis starting from an α-keto ester.

3.2 Thiazole Fungicides

The thiazole moiety is another privileged scaffold in medicinal and agricultural chemistry, prized for its diverse biological activities.[15][16] The most prominent route to thiazoles is the Hantzsch thiazole synthesis, which classically involves the condensation of an α-haloketone with a thioamide.[15][17][18] α-Keto esters serve as excellent precursors to the requisite α-haloketones. Furthermore, modern variations of the Hantzsch synthesis have been developed to be more environmentally benign, sometimes avoiding the use of toxic haloketones by employing β-keto esters or other precursors derived from α-keto esters.[16][18]

Caption: Hantzsch synthesis of thiazoles using an α-keto ester as the starting material.

3.3 Pyrrole and Furan Fungicides

Pyrrole and furan rings are common motifs in natural products and bioactive molecules. The Paal-Knorr synthesis is a powerful and straightforward method for creating these five-membered heterocycles from a 1,4-dicarbonyl compound.[19][20][21][22] α-Keto esters are valuable starting materials for the synthesis of the required 1,4-dicarbonyl precursors through various homologation strategies. Once the 1,4-dicarbonyl is formed, treatment with an amine (R-NH₂) or ammonia leads to the pyrrole ring, while acid-catalyzed dehydration yields the furan ring.[19][21]

Caption: Paal-Knorr synthesis of pyrroles and furans via a 1,4-dicarbonyl intermediate.

Experimental Protocol: Synthesis of a Pyrazole Derivative

To illustrate the practical application of these concepts, the following section provides a representative protocol for the synthesis of a pyrazolone from a β-keto ester, a common transformation in fungicide discovery programs.[13]

Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate

This protocol is based on the Knorr pyrazole synthesis.[13]

Materials and Reagents:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, hot plate, and vacuum filtration apparatus.

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq.) and hydrazine hydrate (e.g., 6 mmol, 2 eq.).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the mixture, followed by 3 drops of glacial acetic acid to catalyze the reaction.

-

Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate / 70% hexane). Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

-

Product Precipitation: Once the reaction is complete, add deionized water (10 mL) to the hot, stirring reaction mixture. The product will precipitate out of the solution as a solid.

-

Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any residual impurities.

-

Drying: Dry the purified product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, under vacuum to a constant weight. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Future Outlook and Innovations

The utility of α-keto esters in synthetic chemistry continues to expand. Future trends in fungicide synthesis will likely involve their increased use in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. This approach is exceptionally well-suited for generating large libraries of diverse heterocyclic compounds for high-throughput screening against fungal targets. Furthermore, the development of novel catalytic systems, including biocatalysis and photoredox catalysis, will undoubtedly open new, more sustainable pathways for both the synthesis and functionalization of α-keto esters, further solidifying their role as indispensable tools in the creation of next-generation fungicides.

Conclusion

α-Keto esters are far more than simple chemical intermediates; they are strategic synthons that provide a reliable and versatile entry point into the rich chemical space of fungicidal heterocycles. Their inherent reactivity, coupled with an expanding arsenal of synthetic methods for their preparation, ensures their continued prominence in agrochemical research. From the foundational pyrazoles and thiazoles to more complex fused systems, the fingerprints of α-keto ester chemistry are evident across the landscape of modern fungicides. For researchers and scientists in the field, a deep understanding of the synthesis and application of these powerful building blocks is essential for driving innovation and addressing the critical challenges of crop protection.

References

-

Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

-

Wang, J., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 597. [Link]

-

Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. PubMed. [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Shimizu, I., Makuta, T., & Oshima, M. (1986). Facile Synthesis of α-Keto Acids and Esters by Palladium-Catalyzed Decarboxylation Reactions of Diallyl α-Oxalcarboxylates. Chemistry Letters, 15(11), 1985-1988. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Sharma, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-665. [Link]

- Google Patents. (n.d.). EP0978502A1 - Process for the transesterification of alpha-ketocarboxylic acids.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20040092763A1 - Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst.

-

Bio-Byword of Environmental and Life PLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Hugar, D. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]

-

Zhang, Y., et al. (2025). Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides. Chemistry & Biodiversity, 22(9), e202500187. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

-

Toldy, A., et al. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1, 1927-1930. [Link]

-

Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]

-

Nsanzabera, O., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4587. [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of pyrazole and pyridazine esters from chalcones and α-diazo-β-ketoesters. Retrieved from [Link]

-

Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 132. [Link]

-

Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

-

ResearchGate. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

-

PubMed Central. (n.d.). Novel keto-alkyl-pyridinium antifungal molecules active in models of in vivo Candida albicans vascular catheter infection and ex vivo Candida auris skin colonization. Retrieved from [Link]

-

Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

-

ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

-

PubMed Central. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

-

ResearchGate. (2002). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.

-

ACS Publications. (2015). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Different synthetic approaches toward α-keto esters. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 3. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed β-Arylation of α-Keto Esters [organic-chemistry.org]

- 8. Palladium-Catalyzed β-Arylation of α-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0978502A1 - Process for the transesterification of alpha-ketocarboxylic acids - Google Patents [patents.google.com]

- 10. US20040092763A1 - Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst - Google Patents [patents.google.com]

- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 12. Transesterification - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synarchive.com [synarchive.com]

- 18. bepls.com [bepls.com]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. grokipedia.com [grokipedia.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Paal-Knorr Furan Synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of Kresoxim-methyl via the Key Intermediate Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kresoxim-methyl is a highly effective broad-spectrum fungicide belonging to the strobilurin class, which has had a significant impact on modern agriculture by providing robust disease control for a variety of crops.[1] Its synthesis is a topic of considerable interest for agrochemical researchers and manufacturers. This technical guide provides an in-depth exploration of a key synthetic route to Kresoxim-methyl, focusing on the pivotal role of the intermediate, Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate. We will dissect a three-step synthesis pathway that encompasses an etherification reaction, the formation of a Grignard reagent, and its subsequent reaction with dimethyl oxalate to yield this crucial intermediate. The guide will then detail the final oximation step to produce Kresoxim-methyl. Throughout this document, we will not only provide detailed experimental protocols but also delve into the causality behind the choice of reagents and reaction conditions, thereby offering a comprehensive understanding of the entire process. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and development of agrochemicals.

Introduction: The Role of Kresoxim-methyl in Modern Agriculture

The Strobilurin Class of Fungicides: A Natural Origin

The strobilurins are a class of fungicides that were developed from natural models. Their discovery was inspired by the fungicidal properties of a substance produced by the fungus Strobilurus tenacellus. These natural compounds inhibit the germination of other fungal spores, giving them a competitive advantage. The synthetic strobilurin fungicides, including Kresoxim-methyl, mimic this activity.

Kresoxim-methyl: Mechanism of Action and Fungal Spectrum

Kresoxim-methyl is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain. This disruption of energy production is ultimately lethal to the fungus. Kresoxim-methyl is known for its efficacy against diseases such as powdery mildew and scab on various crops.

Importance of Efficient Synthesis: Meeting Agricultural Demands

The widespread use of Kresoxim-methyl in agriculture necessitates efficient and cost-effective synthetic routes. The development of robust and high-yielding syntheses is crucial for meeting the global demand for this important fungicide and ensuring food security. The synthesis pathway detailed in this guide represents a practical and scalable approach to the production of Kresoxim-methyl.

The Keystone Intermediate: this compound

The synthesis of Kresoxim-methyl hinges on the successful preparation of the key intermediate, this compound. This molecule contains the core structural framework upon which the final active ingredient is built.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate | PubChem[2] |

| Synonyms | Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate, Methyl 2-(2-methylphenoxymethyl)phenylglyoxylate | PubChem[2] |

| CAS Number | 143211-10-3 | PubChem[2] |

| Molecular Formula | C₁₇H₁₆O₄ | PubChem[2] |

| Molecular Weight | 284.31 g/mol | PubChem[2] |

| Appearance | Crystalline solid | N/A |

| Melting Point | 53-55 °C | Vulcanchem[3] |

| Boiling Point | 425.436 °C at 760 mmHg | Vulcanchem[3] |

Structural Confirmation: Insights from Crystallography

The precise three-dimensional arrangement of atoms in this compound has been confirmed by X-ray crystallography.[4][5] The crystal structure reveals a dihedral angle of 4.4(2)° between the two benzene rings.[4][5] This structural information is invaluable for understanding the molecule's reactivity and for confirming its identity.

The Strategic Importance of the α-Keto Ester Moiety for the Subsequent Oximation

The α-keto ester functional group in this compound is the reactive site for the subsequent oximation reaction. The electrophilic nature of the ketone carbonyl carbon makes it susceptible to nucleophilic attack by methoxylamine, leading to the formation of the oxime ether present in Kresoxim-methyl.

Synthetic Pathway to Kresoxim-methyl: A Detailed Exploration

The synthesis of Kresoxim-methyl can be efficiently achieved through a multi-step process that is amenable to industrial scale-up.[6]

Retrosynthetic Analysis of Kresoxim-methyl

A retrosynthetic analysis of Kresoxim-methyl reveals that the molecule can be disconnected at the oxime ether bond, leading back to the key intermediate, this compound, and methoxylamine. The intermediate itself can be derived from the reaction of a Grignard reagent with dimethyl oxalate. This Grignard reagent is, in turn, synthesized from 2-(2-methylphenoxymethyl)bromobenzene.

Caption: Retrosynthetic analysis of Kresoxim-methyl.

Part I: Synthesis of the Precursor, 2-(2-Methylphenoxymethyl)bromobenzene

The synthesis commences with an etherification reaction between o-cresol and 2-bromomethylbromobenzene in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane.[6] The base deprotonates the phenolic hydroxyl group of o-cresol to form a phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of 2-bromomethylbromobenzene in an SN2 reaction to form the desired ether.

Caption: Synthesis of 2-(2-Methylphenoxymethyl)bromobenzene.

To a 1000 mL four-necked flask equipped with a stirrer, thermometer, constant pressure dropping funnel, and reflux condenser, add 500 g of dichloromethane, 82.8 g (0.6 mol) of potassium carbonate, and 108.2 g (1.0 mol) of 2-methylphenol.[6] Heat the mixture and maintain the temperature between 30 and 35°C.[6] Dropwise, add 262.5 g (1.05 mol) of 2-bromomethyl bromobenzene over approximately 3 hours.[6] After the addition is complete, stir the reaction mixture at 35 to 40°C for 2 hours.[6] Cool the mixture to 20-25°C and filter.[6] Wash the filter cake with dichloromethane (100 g each time). Combine the organic phases, recover the solvent by distillation, and perform vacuum distillation (145-165°C / 1-2 mmHg) to obtain 257.6 g of 2-(2-methylphenoxymethyl)bromobenzene (yield 92.8%, gas phase purity 99.8%).[6]

-

Potassium Carbonate: A mild and inexpensive base suitable for deprotonating the phenol without causing unwanted side reactions.

-

Dichloromethane: A common organic solvent that dissolves the reactants and is relatively inert under these reaction conditions.

-

Temperature Control: Maintaining the temperature in the specified range ensures a controlled reaction rate and minimizes the formation of byproducts.

Part II: Formation of the Grignard Reagent

The second step involves the formation of a Grignard reagent by reacting 2-(2-methylphenoxymethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[6] It is imperative that the reaction is carried out under strictly anhydrous conditions, as even trace amounts of water will quench the Grignard reagent.

Caption: Formation of the Grignard reagent.

Under a nitrogen atmosphere, add 150 g of tetrahydrofuran, 2.7 g (0.11 mol) of magnesium powder, 0.5 g of 1,2-dibromoethane, and 1.5 g of 2-(2-methylphenoxymethyl)bromobenzene to a 500 mL four-necked flask equipped with a stirrer and thermometer.[6] Add 0.05 g of iodine to initiate the Grignard reaction at 40-45°C for 0.2 hours.[6] Then, dropwise add a solution of 26.2 g (0.1 mol) of 2-(2-methylphenoxymethyl)bromobenzene in 100 g of tetrahydrofuran over 2 hours, maintaining the temperature between 40-45°C.[6] After the addition, continue stirring and reacting at 45-50°C for 3 hours to obtain the Grignard reagent solution.[6]

The initiation of a Grignard reaction can sometimes be sluggish. The use of initiators like iodine or 1,2-dibromoethane is a common practice to activate the magnesium surface. Gentle heating is also employed to start the reaction, but once initiated, the reaction is exothermic and may require cooling to maintain the desired temperature.

Part III: Synthesis of the Key Intermediate, this compound

The prepared Grignard reagent is then added dropwise to a solution of dimethyl oxalate.[6] The Grignard reagent acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl oxalate in a nucleophilic acyl substitution reaction. Subsequent workup yields the desired α-keto ester intermediate.

Caption: Synthesis of the key intermediate.

Cool the previously prepared Grignard reagent solution to 20-25°C and transfer it to a constant pressure dropping funnel.[6] Add this solution dropwise to a solution of dimethyl oxalate, maintaining the temperature between 20-25°C.[6] After the addition is complete, the reaction mixture is subjected to an aqueous workup to yield this compound.[6]

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials. A successful reaction should provide a high yield of the desired intermediate.

Part IV: The Final Step - Oximation to Kresoxim-methyl

The final step in the synthesis is the condensation reaction between the α-keto ester intermediate and methoxylamine hydrochloride. The reaction is typically carried out in a protic solvent like methanol. The methoxylamine attacks the ketone carbonyl group, and subsequent dehydration leads to the formation of the oxime ether.

Caption: Final oximation step to yield Kresoxim-methyl.

The oximation reaction can potentially lead to the formation of both (E) and (Z) isomers of the oxime ether. The (E)-isomer is the biologically active form of Kresoxim-methyl.[1] Reaction conditions are typically optimized to favor the formation of the thermodynamically more stable (E)-isomer.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized intermediate and the final Kresoxim-methyl product must be confirmed using a combination of analytical techniques.

Chromatographic Methods (GC, HPLC) for Reaction Monitoring and Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for monitoring the progress of each reaction step and for determining the purity of the final product.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary column (e.g., 5% phenyl-methyl silicone) | Helium | FID or MS |

| HPLC | C18 reverse-phase column | Acetonitrile/Water gradient | UV-Vis |

Spectroscopic Analysis (NMR, IR, MS) of the Intermediate and Final Product

Spectroscopic methods are used to confirm the chemical structures of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and ethers (C-O-C).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. PubChem provides computed mass spectrometry data for this compound.[2]

Conclusion and Future Perspectives

The synthetic pathway described in this guide provides a robust and efficient method for the preparation of the important fungicide Kresoxim-methyl, with a key focus on the synthesis of the intermediate this compound. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize these compounds.

Future research in this area could focus on the development of even more environmentally friendly and cost-effective synthetic methods. This might include the use of greener solvents, alternative catalysts, and process intensification techniques to improve the overall sustainability of Kresoxim-methyl production. The principles and methodologies outlined in this guide can also be applied to the synthesis of other strobilurin fungicides and related agrochemicals.

References

-

Patsnap. Preparation method of kresoxim-methyl - Eureka. Available from: [Link]

-

LookChem. Cas 143211-10-3,Methyl 2-(2-methylphenoxymethyl)phenylglyoxylate. Available from: [Link]

-

Patsnap. Preparation apparatus and method of kresoxim-methyl intermediate - Eureka. Available from: [Link]

-

International Union of Crystallography. Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Available from: [Link]

-

PubChem. Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. Available from: [Link]

-

PubMed. Methyl 2-{2-[(2-methyl-phen-oxy)meth-yl]phen-yl}-2-oxoacetate. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate | C17H16O4 | CID 11832950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN116354846B - Synthesis process method of pesticide kresoxim-methyl - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Methyl 2-{2-[(2-methyl-phen-oxy)meth-yl]phen-yl}-2-oxoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of kresoxim-methyl - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate" in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS No. 143211-10-3) in modern organic synthesis. This versatile molecule, possessing a unique combination of an α-keto ester and a sterically hindered ether linkage, serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and heterocyclic chemistry. Furthermore, its photochemical properties make it a candidate for applications in polymer science as a photoinitiator. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its key applications.

Introduction: A Molecule of Untapped Potential

This compound is a crystalline solid with a melting point of 53-55°C and a molecular weight of 284.31 g/mol .[1][2][3][4] Its structure is characterized by a phenyl ring substituted with an α-keto ester and an o-tolyloxymethyl group. This unique arrangement of functional groups imparts a diverse range of reactivity, making it a molecule of significant interest in synthetic chemistry. The electron-withdrawing α-keto ester moiety activates the adjacent carbonyl group for nucleophilic attack, while the ether linkage, though generally stable, can be a site for strategic cleavage or modification under specific conditions.

The primary documented application of this compound is as a key intermediate in the synthesis of the strobilurin fungicide, Kresoxim-methyl.[5] This highlights its industrial relevance and the robustness of synthetic routes involving this molecule. Beyond this, the inherent reactivity of the α-keto ester functionality opens doors to a wide array of transformations, including the synthesis of important heterocyclic scaffolds like quinoxalines.[6][7][8][9]

This guide will explore these applications in detail, providing both the theoretical framework and practical, step-by-step protocols to empower researchers to effectively utilize this multifaceted reagent in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 143211-10-3 | [2][3][10] |

| Molecular Formula | C₁₇H₁₆O₄ | [1][10] |

| Molecular Weight | 284.31 g/mol | [4][10] |

| Appearance | White to off-white solid | [11][12] |

| Melting Point | 53-55 °C | [1] |

| Boiling Point | 425.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Inferred from structure |

Application in Agrochemical Synthesis: The Kresoxim-methyl Connection

A significant industrial application of this compound is its role as a precursor in the synthesis of Kresoxim-methyl, a broad-spectrum strobilurin fungicide. Strobilurins are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.

The synthesis of Kresoxim-methyl from the title compound involves the conversion of the α-keto ester functionality into an E-methoxyimino ether. This transformation is a cornerstone of strobilurin synthesis and demonstrates the utility of α-keto esters as versatile intermediates.

Caption: Synthesis pathway from the title compound to Kresoxim-methyl.

Protocol 1: Synthesis of the Oxime Intermediate for Kresoxim-methyl

This protocol describes the conversion of the α-keto ester to the corresponding methoxime, a key step in the synthesis of Kresoxim-methyl.

Materials:

-

This compound (1.0 eq)

-

Methoxylamine hydrochloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Methanol (as solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in methanol, add methoxylamine hydrochloride and pyridine at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude oxime intermediate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methoxime as a mixture of E/Z isomers.

Application in Heterocyclic Synthesis: A Gateway to Quinoxalines

The 1,2-dicarbonyl moiety of α-keto esters is a powerful synthon for the construction of various heterocyclic systems.[13] One of the most prominent applications is the synthesis of quinoxalines through condensation with 1,2-phenylenediamines.[6][7][8] Quinoxaline derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.

The reaction proceeds via a condensation-cyclization-dehydration cascade, offering a straightforward and high-yielding route to this important class of heterocycles.

Caption: General workflow for the synthesis of quinoxalines.

Protocol 2: Synthesis of 2-(2-((o-tolyloxy)methyl)phenyl)quinoxaline

This protocol provides a general procedure for the synthesis of a quinoxaline derivative using this compound.

Materials:

-

This compound (1.0 eq)

-

1,2-Phenylenediamine (1.0 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and 1,2-phenylenediamine in ethanol or acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure quinoxaline derivative.

Photochemical Applications: A Role as a Photoinitiator

α-Keto esters, such as methyl phenylglyoxylate, are known to function as Type II photoinitiators in UV curing processes.[14][15] Upon exposure to UV radiation, the molecule is excited to a triplet state and can then abstract a hydrogen atom from a suitable donor (e.g., an amine synergist) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.

This compound, with its phenylglyoxylate core, is expected to exhibit similar photochemical reactivity. This makes it a potential candidate for use in UV-curable coatings, inks, and adhesives, where rapid and efficient curing is required.[16]

Caption: Simplified mechanism of Type II photoinitiation.

Protocol 3: Representative UV Curing Formulation

This protocol outlines a basic formulation to evaluate the efficacy of this compound as a photoinitiator.

Materials:

-

Acrylate Oligomer (e.g., Urethane Acrylate) (70 wt%)

-

Reactive Diluent (e.g., Tripropyleneglycol Diacrylate) (25 wt%)

-

This compound (2-5 wt%)

-

Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate) (2-5 wt%)

Procedure:

-

In a light-protected vessel, combine the acrylate oligomer and reactive diluent. Mix until a homogeneous solution is obtained.

-

Add the this compound and the amine synergist to the mixture.

-

Stir the formulation in the dark until all components are fully dissolved.

-

Apply a thin film of the formulation onto a suitable substrate (e.g., glass or metal).

-

Expose the film to a UV light source (e.g., a mercury vapor lamp) for a specified duration.

-

Evaluate the degree of curing by assessing properties such as tack-free time, solvent resistance, and hardness.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its established role in the production of the fungicide Kresoxim-methyl underscores its industrial importance. Furthermore, its α-keto ester functionality provides a reliable handle for the construction of complex heterocyclic systems, such as quinoxalines, which are of great interest in medicinal chemistry. The photochemical properties of this compound also suggest its potential as a photoinitiator in UV curing applications.

Future research could focus on exploring the asymmetric transformations of the α-keto group, expanding its application in the synthesis of chiral molecules. Additionally, a deeper investigation into its performance as a photoinitiator, including detailed mechanistic studies and formulation optimization, could unlock new applications in materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the full synthetic potential of this promising molecule.

References

-

Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science (RSC Publishing). Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

-

Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science (RSC Publishing). DOI:10.1039/C8SC03447H. Available at: [Link]

-

Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of α‐keto esters and aldehydes. ResearchGate. Available at: [Link]

-

Photochemical and Additive-Free Coupling Reaction of α-Cumyl α-Keto Esters via Intermolecular C–H Bond Activation. Semantic Scholar. Available at: [Link]

-

Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PubMed Central. Available at: [Link]

-

Different synthetic approaches toward α-keto esters. ResearchGate. Available at: [Link]

-

Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. ResearchGate. Available at: [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

- CN114773193A - 2-氧代-2-{2-[(2-甲基苯氧基)甲基]苯基}乙酸甲酯的制备方法. Google Patents.

- CN114773193B - 2-氧代-2-{2-[(2-甲基苯氧基)甲基]苯基}乙酸甲酯的制备方法. Google Patents.

- CN103787886A - Preparation method of methyl phenylglyoxylate. Google Patents.

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]

- US20120208914A1 - Photoinitiator compositions and uses. Google Patents.

-

The Role of Photoinitiators in UV Curing. Guangdong Lencolo New Material Co., LTD. Available at: [Link]

-

Cas 143211-10-3,Methyl 2-(2-methylphenoxymethyl)phenylglyoxylate. lookchem. Available at: [Link]

-

This compound. Chemsrc. Available at: [Link]

-

CAS No : 143211-10-3 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

-

Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. Available at: [Link]

-

Methyl Phenylglyoxylate as a Photoinitiator. ResearchGate. Available at: [Link]

-

Photo Initiators For UV Curing. Scribd. Available at: [Link]

-

Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. PubChem. Available at: [Link]

-

Synthesis and Reactions of Amines. YouTube. Available at: [Link]

-

Q1. The reactions of molecules containing the chlorine atom are often affected by other functional. Revisely. Available at: [Link]

Sources

- 1. This compound (143211-10-3) for sale [vulcanchem.com]

- 2. CAS#:143211-10-3 | this compound | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate | C17H16O4 | CID 11832950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03447H [pubs.rsc.org]

- 9. Quinoxaline synthesis [organic-chemistry.org]

- 10. 143211-10-3|this compound|BLD Pharm [bldpharm.com]

- 11. CN114773193A - 2-氧代-2-{2-[(2-ç²åºè¯æ°§åº)ç²åº]è¯åº}ä¹é ¸ç²é ¯çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 12. CN114773193B - 2-氧代-2-{2-[(2-ç²åºè¯æ°§åº)ç²åº]è¯åº}ä¹é ¸ç²é ¯çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 13. guidechem.com [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

HPLC and GC-MS analysis of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate"

An Application Note for the Analysis of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate by HPLC and GC-MS

Introduction

This compound is a complex organic molecule featuring an α-keto ester, an ether linkage, and multiple aromatic rings.[1] As a potential intermediate in pharmaceutical synthesis or a target molecule in drug discovery, its accurate identification and quantification are paramount for quality control, purity assessment, and metabolic studies. This document provides comprehensive, detailed protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies herein are designed for researchers, analytical scientists, and quality control professionals. The guide explains the causality behind instrumental parameter selection, based on the analyte's specific physicochemical properties, to ensure robust, reproducible, and reliable results.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for developing a successful analytical method.[2] The key properties of this compound are summarized below.

| Property | Value | Source | Implication for Analysis |

| Molecular Formula | C₁₇H₁₆O₄ | PubChem | Used for mass confirmation in MS.[3] |

| Molecular Weight | 284.31 g/mol | PubChem | Confirms identity via molecular ion peak in MS.[3] |

| CAS Number | 143211-10-3 | PubChem | Unique identifier for the compound.[3][4] |

| Melting Point | 53-55°C | Vulcanchem | Indicates it is a solid at room temperature.[1] |

| Boiling Point | 425.4°C (at 760 mmHg) | Vulcanchem | Suggests the compound is semi-volatile and suitable for GC analysis with appropriate temperature programming.[1] |

| XLogP3 | 3.5 | PubChem | Indicates a relatively nonpolar nature, making it ideal for reversed-phase HPLC.[3] |

| Structural Features | Aromatic rings, carbonyl groups | Vulcanchem | These chromophores allow for strong UV absorbance, making HPLC with UV detection a suitable technique.[1][5] |

Part I: High-Performance Liquid Chromatography (HPLC) Analysis

Principle of Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components within a mixture.[6] Given the analyte's calculated XLogP3 of 3.5, indicating significant hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8] In this mode, the analyte is separated using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte will interact with the stationary phase, and its retention will be modulated by the proportion of organic solvent in the mobile phase. Elution occurs as the mobile phase strength increases (i.e., the percentage of organic solvent increases), with more hydrophobic compounds eluting later.[8]

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis Detector. |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] |

| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Ultrapure). |

| Sample Vials | 2 mL amber glass vials with PTFE septa. |

| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon). |

2. Preparation of Solutions

-

Mobile Phase A: HPLC Grade Water.

-

Mobile Phase B: HPLC Grade Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

-

Sample Solution: Prepare the sample to a target concentration within the calibration range (e.g., 25 µg/mL) using the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates.[5]

3. HPLC Method Parameters

The following parameters provide a robust starting point for method development. A gradient elution is recommended for initial analysis to ensure separation from any impurities.[10]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar compounds.[9] |

| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile offers good UV transparency and low viscosity. |

| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | Ensures elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintains stable retention times and improves peak shape. |

| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |

| Detector | UV/PDA | The analyte's chromophores allow for sensitive UV detection.[5] |

| Detection Wavelength | Determine λmax (e.g., 254 nm as a starting point) | Monitoring at the maximum absorbance wavelength (λmax) provides the highest sensitivity.[5] |

| Analysis Time | 30 minutes |

4. HPLC Analysis Workflow

Caption: HPLC analysis workflow for the target analyte.

Data Analysis and Expected Results

-

System Suitability: Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

-

Qualitative Analysis: The identity of the analyte is confirmed by matching the retention time of the peak in the sample chromatogram with that of the reference standard.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The curve should have a correlation coefficient (r²) of ≥ 0.999. Use the linear regression equation to calculate the concentration of the analyte in the sample preparations.[11]

Method Validation Insights

A fully validated method provides documented evidence of its reliability.[12] Key parameters to assess include:

-

Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte and calculating the percent recovery.[12]

-

Precision: Assessed at the system level (repeat injections) and method level (multiple sample preparations).[9]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[12]

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle of Separation and Detection

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13][14] It is ideal for analyzing volatile and semi-volatile compounds.[13][15] The analyte, with a boiling point of ~425°C, is sufficiently volatile under heated GC conditions.[1]

In the GC, the vaporized analyte is separated from other components based on its boiling point and interaction with the column's stationary phase.[16] Upon eluting from the column, the analyte enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum provides a unique "molecular fingerprint," allowing for highly specific identification.[13]

Experimental Protocol: GC-MS

1. Instrumentation and Materials

| Component | Specification |

| GC-MS System | Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole). |

| Column | Low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). |

| Reagents | Dichloromethane or Ethyl Acetate (GC Grade), Helium (99.999% purity). |

| Sample Vials | 2 mL clear glass vials with PTFE septa.[17] |

2. Preparation of Solutions

-

Solvent: Dichloromethane.

-